molecular formula C9H13NO2 B13024972 3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid

3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid

Cat. No.: B13024972
M. Wt: 167.20 g/mol
InChI Key: XJXGQAWMPWPJIO-UHFFFAOYSA-N
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Description

3-Azabicyclo[331]non-6-ene-3-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid typically involves the reduction of dinitrobenzenes followed by a Mannich reaction with formaldehyde and amino acids . Another method involves the bridged-Ritter reaction, where a nitrile reagent reacts with a cyclic precursor to yield a cyclic imine product . The reaction conditions can be controlled to obtain different stereoisomers of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include potassium borohydride for reduction, concentrated sulfuric acid for the bridged-Ritter reaction, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted bicyclic compounds. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic framework can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid is unique due to the presence of the nitrogen atom within the bicyclic framework, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-azabicyclo[3.3.1]non-6-ene-3-carboxylic acid

InChI

InChI=1S/C9H13NO2/c11-9(12)10-5-7-2-1-3-8(4-7)6-10/h1-2,7-8H,3-6H2,(H,11,12)

InChI Key

XJXGQAWMPWPJIO-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2CC1CN(C2)C(=O)O

Origin of Product

United States

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